molecular formula C22H18FNO6S B492041 METHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE CAS No. 421580-25-8

METHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Cat. No.: B492041
CAS No.: 421580-25-8
M. Wt: 443.4g/mol
InChI Key: ABBLCSXVAJZPHU-UHFFFAOYSA-N
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Description

METHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of naphthofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the naphthofuran core: This can be achieved through cyclization reactions involving naphthalene derivatives.

    Introduction of the sulfonamide group: This step involves the reaction of the naphthofuran core with 4-fluorobenzenesulfonyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides are known to inhibit enzymes by mimicking the substrate or binding to the active site. The naphthofuran core may interact with specific proteins or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
  • METHYL 5-(4-BROMOBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Uniqueness

The presence of the 4-fluorobenzenesulfonamido group in METHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE may confer unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and improved metabolic stability compared to its chloro or bromo analogs.

Properties

IUPAC Name

methyl 5-[(4-fluorophenyl)sulfonylamino]-2-(methoxymethyl)benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO6S/c1-28-12-19-20(22(25)29-2)17-11-18(15-5-3-4-6-16(15)21(17)30-19)24-31(26,27)14-9-7-13(23)8-10-14/h3-11,24H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBLCSXVAJZPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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